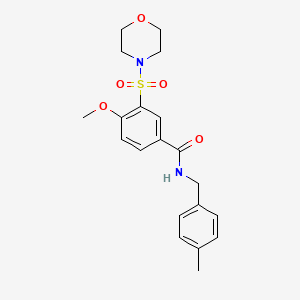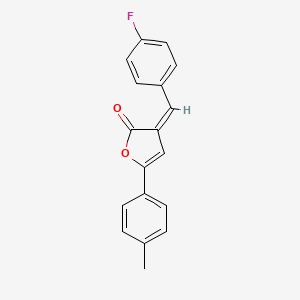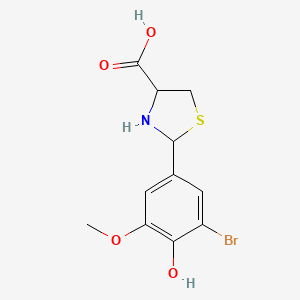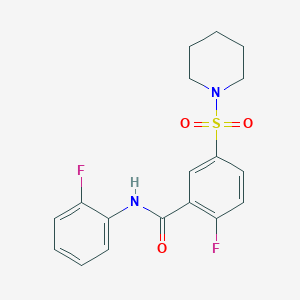![molecular formula C25H16O3 B5152396 spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)
spiro[fluorene-9,9'-xanthene]-2',7'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[fluorene-9,9'-xanthene]-2',7'-diol, commonly known as SFX, is a fluorescent dye that has gained significant attention in the field of biological and medical research. SFX is a derivative of xanthene, which is a class of fluorescent dyes that are widely used in biological imaging due to their high photostability and brightness. SFX has unique properties that make it an ideal candidate for various applications in biological research, including live-cell imaging, super-resolution microscopy, and biosensor development.
Wirkmechanismus
SFX functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of SFX are dependent on the polarity of the surrounding environment, which makes it an ideal candidate for use in biosensors. The spirocyclic structure of SFX also contributes to its unique properties, including high photostability and brightness, which make it an ideal candidate for fluorescence imaging.
Biochemical and physiological effects:
SFX has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in biological research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SFX is its high photostability, which allows for long-term imaging of biological structures without significant photobleaching. SFX also has a high quantum yield, which makes it a highly sensitive fluorescent dye for imaging applications. However, SFX has some limitations, including its relatively low molar extinction coefficient and its sensitivity to changes in pH and polarity.
Zukünftige Richtungen
There are several potential future directions for the use of SFX in biological and medical research. One potential application is the development of SFX-based biosensors for the detection of specific biomolecules in living organisms. Another potential application is the use of SFX in the development of targeted drug delivery systems, where the dye could be used to track the delivery of drugs to specific cells or tissues. Additionally, the development of new derivatives of SFX with improved properties could lead to the development of more advanced imaging and biosensing technologies.
Synthesemethoden
The synthesis of SFX involves the reaction between fluorene and resorcinol in the presence of a strong acid catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of the spirocyclic structure of SFX. The synthesis of SFX is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
SFX has been extensively used in various scientific research applications, including live-cell imaging, super-resolution microscopy, and biosensor development. SFX has been used to label and track various biological molecules, including proteins, lipids, and nucleic acids, in live cells. SFX has also been used in super-resolution microscopy to achieve high-resolution imaging of biological structures at the nanoscale level. Additionally, SFX has been used to develop biosensors for the detection of various biomolecules, including glucose, calcium ions, and pH.
Eigenschaften
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2',7'-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQGMRKCZPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[fluorene-9,9'-xanthene]-2',7'-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)